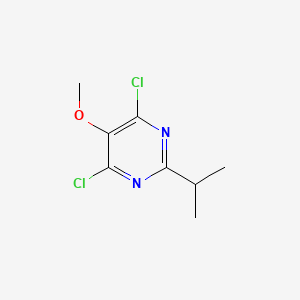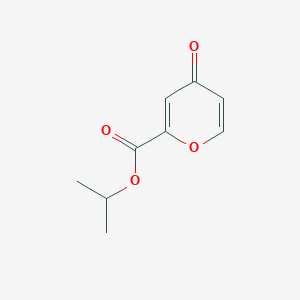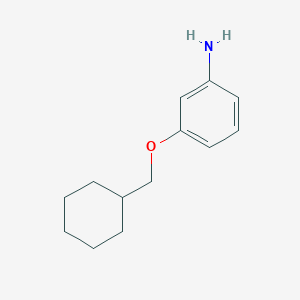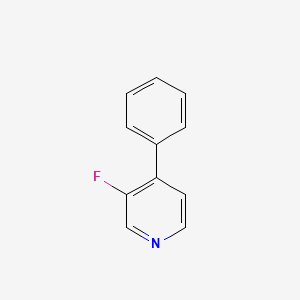
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a unique structure combining a chloro-methoxyphenyl group with a butynol moiety
Métodos De Preparación
The synthesis of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of (2-chloro-4-methoxyphenyl)acetylene with appropriate reagents under controlled conditions. One common method includes the use of a nickel-catalyzed [4+2] heteroannulation reaction . This reaction involves the use of internal alkynes and aminophosphanes derived from o-haloanilines, resulting in the formation of the desired product with high stereospecificity .
Análisis De Reacciones Químicas
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the chloro and methoxy groups influences its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol can be compared with similar compounds such as:
2-Chloro-4-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection.
2-Chloro-4-methoxyphenyl N-phenylcarbamate: It is another derivative with applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
4-(2-chloro-4-methoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H13ClO2/c1-12(2,14)7-6-9-4-5-10(15-3)8-11(9)13/h4-5,8,14H,1-3H3 |
Clave InChI |
CDIWPCGOAJXCSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=C(C=C(C=C1)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)









